Technical Monograph: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
Technical Monograph: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
This technical guide details the properties, synthesis, and application of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide , a critical building block in supramolecular chemistry.[1]
[1][2][3]
Executive Summary
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (CAS: 176650-93-4 ) is a second-generation (G2) dendron utilized in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type).[1][2] Unlike divergent methods that grow from a core outward, this compound serves as a pre-synthesized "wedge" that is coupled to a core molecule in the final step.[1] Its bromide functionality acts as the focal point for nucleophilic substitution, while the dimethoxy-terminated periphery dictates the solubility and hydrodynamic volume of the resulting macromolecule.[1]
Chemical Identity & Physical Properties[1][4][5]
| Property | Specification |
| Chemical Name | 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide |
| Common Name | Fréchet Dendron G2-Br (Dimethoxy surface) |
| CAS Number | 176650-93-4 |
| Molecular Formula | C₂₅H₂₇BrO₆ |
| Molecular Weight | 503.39 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, Acetone; Insoluble in Water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Synthesis & Production Protocol
The synthesis follows the convergent growth strategy pioneered by Hawker and Fréchet.[1] It involves a two-stage workflow: first, the construction of the G2-Alcohol via Williamson ether synthesis, followed by the activation of the focal point to a bromide.[1]
Stage 1: Coupling (Formation of G2-Alcohol)[1]
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Reactants: 3,5-Dihydroxybenzyl alcohol (Core) + 3,5-Dimethoxybenzyl bromide (G1-Br).[1]
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Reagents: Potassium Carbonate (K₂CO₃), 18-Crown-6 (Catalyst).[1]
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Solvent: Acetone (Dry) or DMF.[1]
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Mechanism: Sɴ2 Nucleophilic Substitution.[1]
Stage 2: Bromination (Activation)[1]
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Precursor: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol.[1]
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Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) — The Appel Reaction.[1]
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Rationale: While Phosphorus Tribromide (PBr₃) is a common brominating agent, the Appel reaction is preferred for G2 and higher dendrons.[1] PBr₃ generates HBr byproducts that can cleave the sensitive benzyl ether linkages essential to the dendron's structure.[1] The Appel conditions are neutral and mild, preserving the dendritic architecture.[1]
Detailed Protocol (Appel Method)
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Dissolution: Dissolve 1.0 eq of G2-Alcohol and 1.25 eq of CBr₄ in anhydrous THF under Argon.
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Activation: Cool the solution to 0°C. Slowly add 1.25 eq of PPh₃ dissolved in THF.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. The formation of triphenylphosphine oxide (Ph₃P=O) precipitates or remains in solution depending on concentration.[1]
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Workup: Pour into water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes/Ethyl Acetate (gradient) to remove residual phosphine oxide.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of the G2-Bromide dendron from monomeric precursors.
Characterization & Quality Control
To ensure the integrity of the dendron (specifically the absence of "defect" structures where one arm failed to couple), the following analytical standards are applied.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is the primary validation tool.[1] The symmetry of the molecule results in distinct signal integration ratios.[1]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Core) | 6.60 – 6.70 | Doublet/Triplet | 3H | Core aromatic protons |
| Ar-H (Periphery) | 6.54 | Doublet | 4H | Periphery aromatic (ortho) |
| Ar-H (Periphery) | 6.40 | Triplet | 2H | Periphery aromatic (para) |
| O-CH₂-Ar | 4.96 | Singlet | 4H | Internal benzylic ethers |
| CH₂-Br | 4.43 | Singlet | 2H | Focal point bromide |
| O-CH₃ | 3.78 | Singlet | 12H | Surface methoxy groups |
Note: Shifts are approximate (CDCl₃) and may vary slightly based on concentration.
Mass Spectrometry[1]
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Technique: MALDI-TOF or ESI-MS.[1]
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Expected Ion: [M+Na]⁺ or [M]⁺.[1]
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Criteria: Must show a single dominant peak at ~503 Da (or adduct mass).[1] The absence of a peak at ~353 Da confirms full substitution (no mono-reacted G1-G2 hybrid).[1]
Applications in Drug Delivery[1]
This bromide is a "Click-ready" or substitution-ready module.[1]
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Convergent Dendrimer Synthesis: Reacting this bromide with a polyfunctional core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) yields a G3 dendrimer with precise molecular weight.[1]
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Janus Dendrimers: It can be coupled to a different dendron wedge (e.g., hydrophobic vs. hydrophilic) to create amphiphilic structures for micellar drug encapsulation.[1]
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Surface Functionalization: Used to modify gold nanoparticles or silica surfaces to create "dendronized surfaces" that resist protein adsorption.[1]
Visualization: Convergent Growth Logic
Figure 2: Convergent assembly using G2-Br wedges to form a high-generation dendrimer.
Safety & Handling
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Lachrymator: Like most benzyl bromides, this compound is a potent eye and respiratory irritant.[1] Handle only in a functioning fume hood.
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Moisture Sensitivity: The bromide can hydrolyze back to the alcohol if exposed to ambient moisture over time.[1] Store in a desiccator or glovebox.
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Stability: Avoid acidic media which can cleave the ether bonds.[1]
References
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Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1] Link[1]
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BOC Sciences. Product Monograph: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (CAS 176650-93-4).[1][2][][4][1][]
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Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] Link[1]
